

Structural Validation & Spectroscopic Benchmarking: 6-Chloro-5-nitropyrimidine-2,4-diamine

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Compound of Interest

Compound Name: 6-Chloro-5-nitropyrimidine-2,4-diamine

CAS No.: 6036-64-2

Cat. No.: B1594484

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Executive Summary & Application Context

6-Chloro-5-nitropyrimidine-2,4-diamine (CAS: 104678-75-5) is a critical heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of antiviral agents (purine analogs) and kinase inhibitors. Its structural integrity is defined by a fully substituted pyrimidine ring, featuring a reactive chloro-handle at C6 and a nitro-group at C5.

The Validation Challenge: Unlike simple organic molecules, this compound lacks ring protons (C-H bonds). Consequently, standard proton NMR (

H-NMR) is insufficient for definitive structural proof, as it only reveals exchangeable amine protons. Structural validation requires a multi-modal approach combining isotopic signature analysis (MS) and carbon backbone verification (

C-NMR).

This guide compares spectroscopic methodologies to establish a self-validating analytical protocol, distinguishing the target from common impurities like 2,4-diamino-6-chloropyrimidine (non-nitrated precursor) and 2,4-diamino-6-hydroxypyrimidine (hydrolysis byproduct).

Comparative Analysis of Spectroscopic Methodologies

To validate the structure, researchers must move beyond standard identification and prove the absence of precursors. The following table compares the efficacy of standard analytical techniques for this specific compound.

Table 1: Analytical Technique Efficacy Matrix

Technique	Primary Utility	Limitations for this Compound	Validation Score (1-5)
H-NMR	Purity check (Solvent/Amine quantification).	Critical Blindspot: No ring protons. Cannot definitively prove the pyrimidine core structure or substitution pattern.	2/5
C-NMR	Backbone verification.	Requires higher concentration; relaxation times for quaternary carbons (C-Cl, C-NO) can be long.	5/5
LC-MS (ESI)	Molecular weight & Halogen verification.	Ion suppression possible in crude mixtures.	5/5
FT-IR	Functional group confirmation (NO, NH).	Fingerprint region can be ambiguous; difficult to detect regioisomers.	3/5

Detailed Spectroscopic Benchmarking

A. Mass Spectrometry: The Chlorine Signature

The most definitive "first-pass" validation is the chlorine isotope pattern.

- Target Mass: [M+H]

approx. 190.01 Da.

- The Validation Marker: Chlorine naturally exists as

Cl and

Cl in a ~3:1 ratio.

- Observation: You must observe a mass spectrum doublet separated by 2 mass units (M and M+2) with an intensity ratio of 3:1.
- Failure Mode: If the M+2 peak is missing or the ratio is < 10%, the chlorine has likely been hydrolyzed to a hydroxyl group (Impurity: 6-hydroxy analog).

B. NMR Spectroscopy: The "Silent" Ring

Because the ring is fully substituted, the

H-NMR spectrum is deceptively simple.

- H-NMR Expectations (DMSO-d

):

- Two broad singlets between

7.0 – 9.0 ppm.

- Why two? The 5-nitro and 6-chloro groups create an asymmetric electronic environment, making the amine at position 2 chemically distinct from the amine at position 4.
- Differentiation: The precursor (non-nitrated) would show a sharp singlet at C5 (~6.0-8.0 ppm). The absence of this C-H signal is the primary validation criteria in proton NMR.

- C-NMR Expectations:
 - Four distinct quaternary carbon signals are required.[1]
 - C2 (Guanidine-like): Most deshielded (~160-164 ppm).
 - C4 (Amidine-like): ~155-160 ppm.[2]
 - C6 (C-Cl): Distinct shift due to the heavy atom effect (~150-155 ppm).
 - C5 (C-NO): Often broadened or shifted upfield relative to C2/C4 due to shielding/deshielding interplay (~120-130 ppm).

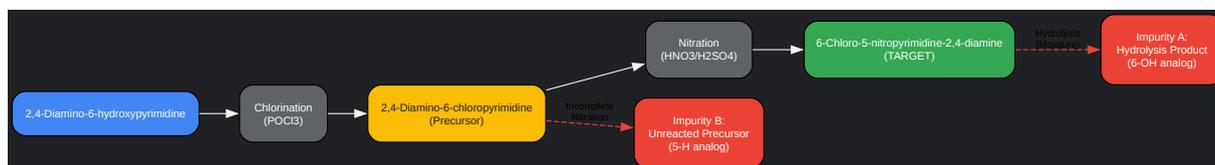
C. Vibrational Spectroscopy (FT-IR)

- Nitro Group: Look for asymmetric stretch at ~1530-1550 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹.
- Amine Group: Doublet stretches (symmetric/asymmetric) in the 3300-3500 cm⁻¹ region.

Visualizing the Validation Workflow

Diagram 1: Synthesis & Impurity Logic

This diagram illustrates the chemical pathways leading to the target and where specific impurities arise, necessitating the validation steps.

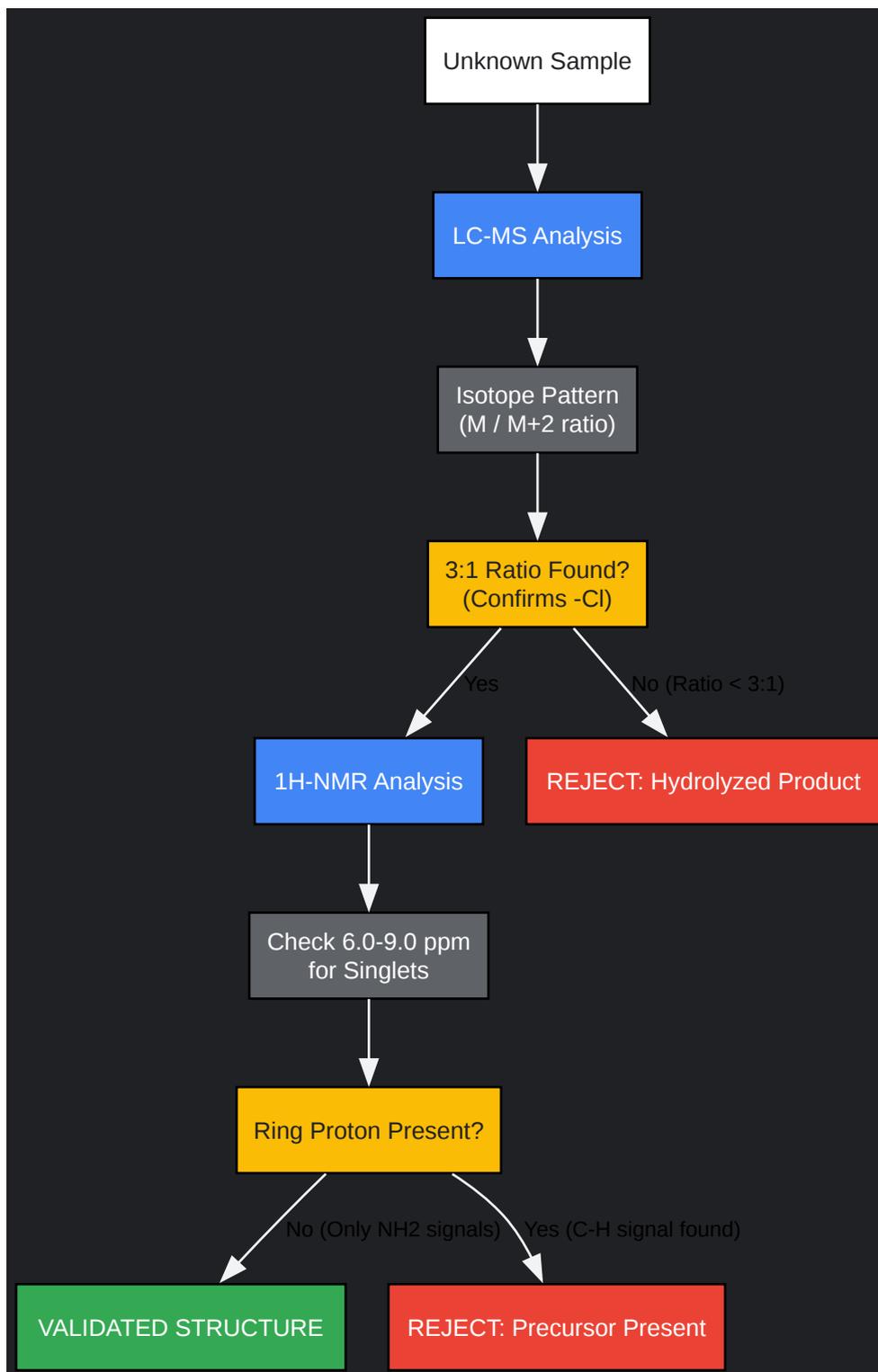


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Caption: Synthesis pathway highlighting critical impurities: Impurity B (incomplete reaction) and Impurity A (degradation).

Diagram 2: Analytical Decision Tree

A self-validating logic flow for confirming the structure.



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Caption: Step-by-step decision tree. Validation requires both the presence of Chlorine (MS) and the absence of Ring Protons (NMR).

Experimental Protocol: Structural Validation

Workflow

Objective: Confirm identity and purity >98%.

Step 1: Sample Preparation[3]

- Solvent Selection: The compound has poor solubility in non-polar solvents. Use DMSO-d₆ for NMR. For LC-MS, dissolve in Methanol/Water (50:50) with 0.1% Formic Acid.
- Pre-treatment: If the sample is suspected to contain residual POCl₃ or acids, perform a solid-phase extraction (SPE) or a simple wash with cold saturated NaHCO₃ prior to analysis to prevent degradation of the column or instrument.

Step 2: LC-MS/MS Configuration

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm.
- Mobile Phase: Gradient elution. A: Water + 0.1% Formic Acid; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: ESI Positive Mode.
- Pass Criteria: Retention time match to standard; Mass 190/192 (3:1 ratio).

Step 3: NMR Acquisition

- Frequency: Minimum 400 MHz required for clear separation of exchangeable protons.
- Pulse Sequence: Standard 1D Proton (zg30).
- Optional: If water suppression is needed due to wet DMSO, use a presaturation pulse sequence, but ensure it does not suppress the broad NH signals.

References

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